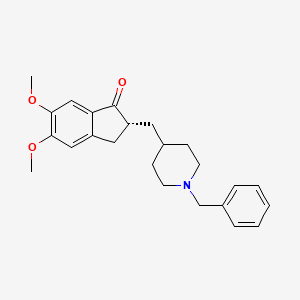

(R)-donepezil

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H29NO3 |

|---|---|

Molecular Weight |

379.5 g/mol |

IUPAC Name |

(2R)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/t20-/m1/s1 |

InChI Key |

ADEBPBSSDYVVLD-HXUWFJFHSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C[C@H](C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Donepezil: A Technical Whitepaper on its Dual Mechanism of Action in Alzheimer's Disease

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), primarily recognized for its function as a reversible acetylcholinesterase (AChE) inhibitor. However, its pharmacological profile is significantly more complex than mere cholinergic enhancement. Donepezil is a racemic mixture, and emerging evidence highlights a crucial, non-cholinergic mechanism of action: high-affinity agonism at the Sigma-1 (σ1) receptor. This activity is integral to its observed neuroprotective effects, which are distinct from its impact on neurotransmission. This technical guide provides an in-depth exploration of donepezil's dual mechanism, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved. The focus is on the σ1 receptor-mediated effects, which represent a potential avenue for disease-modifying therapeutic strategies in Alzheimer's disease.

The Cholinergic Mechanism: Symptomatic Relief

The classical understanding of donepezil's action is rooted in the cholinergic hypothesis of Alzheimer's disease, which posits that cognitive decline is partially attributable to a deficit in cholinergic neurotransmission following the loss of basal forebrain cholinergic neurons.[1][2] Donepezil addresses this by selectively and reversibly inhibiting acetylcholinesterase, the enzyme responsible for the degradation of acetylcholine (ACh) in the synaptic cleft.[3][4] This inhibition increases the concentration and duration of action of ACh, thereby enhancing cholinergic signaling and offering modest benefits in cognitive function.[1][4]

Quantitative Data: Cholinesterase Inhibition

The inhibitory activity of donepezil is highly selective for AChE over butyrylcholinesterase (BuChE), minimizing certain peripheral side effects.[5] In vivo studies have quantified the plasma concentrations required to achieve significant enzyme inhibition in the central nervous system.

| Parameter | Value | Species/Model | Reference |

| IC₅₀ for AChE | 5.7 nM | In vitro | [5] |

| IC₅₀ for BuChE | 7138 nM | In vitro | [5] |

| Selectivity Index (BuChE/AChE) | ~1252-fold | In vitro | [5] |

| Plasma IC₅₀ for Cerebral AChE | 53.6 ± 4.0 ng/mL | Human (AD Patients) | [6] |

| Plasma IC₅₀ for Cerebral AChE | ~37 ng/mL | Monkey | [7] |

| Table 1: Quantitative analysis of donepezil's inhibitory action on cholinesterases. |

The Sigma-1 Receptor Mechanism: Neuroprotection and Disease Modification

Beyond its cholinergic activity, donepezil is a potent agonist of the σ1 receptor, a unique ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[8][9][10] This interaction is not merely an off-target effect but a therapeutically relevant mechanism that underpins many of donepezil's neuroprotective properties, including its efficacy against amyloid-β (Aβ) and glutamate-induced toxicity.[10][11][12]

Quantitative Data: Sigma-1 Receptor Interaction

Donepezil binds to the σ1 receptor with high affinity, and at standard therapeutic doses, achieves significant receptor occupancy in the human brain, indicating that this interaction is relevant under clinical conditions.[10][12]

| Parameter | Value | Species/Model | Reference |

| Kᵢ for σ1 Receptor | 14.6 nM | In vitro | [10][13] |

| IC₅₀ for σ1 Receptor | 29.12 nM | In vitro (--INVALID-LINK---pentazocine displacement) | [12] |

| Receptor Occupancy (5 mg dose) | ~60% | Human (In vivo PET) | [12] |

| Receptor Occupancy (10 mg dose) | ~75% | Human (In vivo PET) | [12] |

| ED₅₀ for Receptor Occupancy | 1.29 mg/kg | Rat (In vivo microPET) | [14] |

| Table 2: Quantitative analysis of donepezil's interaction with the Sigma-1 receptor. |

Core Signaling Pathways

Activation of the σ1 receptor by donepezil initiates a cascade of neuroprotective signaling events, primarily centered on maintaining cellular homeostasis and promoting cell survival.

The σ1 receptor is a key regulator of calcium (Ca²⁺) flux between the ER and mitochondria, a process critical for mitochondrial bioenergetics and cell survival that is often dysregulated in AD.[15] Upon binding by an agonist like donepezil, the σ1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and stabilizes the inositol 1,4,5-trisphosphate receptor (IP₃R), a Ca²⁺ channel.[15] This action prolongs Ca²⁺ signaling into the mitochondria, supporting ATP production and protecting neurons from stress.[9][15][16]

σ1 receptor agonism by donepezil triggers multiple downstream signaling cascades known to enhance neuronal resilience, plasticity, and survival. These pathways collectively counteract the neurodegenerative processes initiated by Aβ toxicity and oxidative stress.[11][15] Key pathways include:

-

PI3K/Akt Pathway: A central signaling route that promotes cell survival and inhibits apoptosis.[11]

-

MAPK/ERK Pathway: Crucial for neurogenesis, synaptic plasticity, and the expression of neurotrophic factors.[15]

-

BDNF/TrkB Signaling: Upregulation of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB, fosters neuronal growth and synaptic function.[8][11]

Key Experimental Protocols

The following sections detail standardized methodologies for characterizing the interaction of compounds like this compound with the σ1 receptor and for assessing their neuroprotective efficacy.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition assay to determine the binding affinity (Kᵢ) of a test compound for the σ1 receptor.

-

Objective: To quantify the affinity of this compound for the σ1 receptor.

-

Materials:

-

Biological Source: Membrane preparations from tissues with high σ1 receptor expression (e.g., guinea pig liver) or from cell lines engineered to overexpress the receptor (e.g., HEK293-σ1R).[17]

-

Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor agonist.[17]

-

Test Compound: this compound, serially diluted.

-

Non-Specific Binding Control: Haloperidol (10 µM) or another structurally distinct σ1 ligand.[17]

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Equipment: 96-well plates, filtration manifold (e.g., Brandel or PerkinElmer), glass fiber filters (GF/B or GF/C), liquid scintillation counter.

-

-

Methodology:

-

Plate Preparation: Add assay buffer, vehicle or non-specific binding control, and serially diluted this compound to designated wells of a 96-well plate.

-

Tissue Addition: Add 100-200 µg of membrane protein to each well.

-

Radioligand Addition: Add [³H]-(+)-pentazocine at a final concentration near its Kₑ value (e.g., 2-5 nM).

-

Incubation: Incubate the plate for 90-120 minutes at 37°C to reach equilibrium.[17]

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Calculate the IC₅₀ value and convert it to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Protocol: In Vivo Assessment of Neuroprotection

This protocol outlines a general procedure to evaluate the neuroprotective effects of this compound in a rodent model of AD-like pathology.[2]

-

Objective: To determine if this compound can prevent or rescue cognitive deficits and neuronal damage induced by an AD-related toxin.

-

Animal Model:

-

Adult male C57BL/6 mice or Wistar rats.

-

Induction of pathology via intracerebroventricular (ICV) injection of oligomeric amyloid-β₂₅₋₃₅ peptide to induce memory impairment and neurotoxicity.[18]

-

-

Experimental Groups:

-

Sham + Vehicle

-

Aβ + Vehicle

-

Aβ + this compound (protective paradigm: dosed before Aβ)

-

Aβ + this compound (symptomatic paradigm: dosed after Aβ)

-

-

Methodology:

-

Acclimation & Baseline: Acclimate animals and perform baseline behavioral testing.

-

Drug Administration: Administer this compound or vehicle (e.g., via oral gavage or intraperitoneal injection) for a predefined period (e.g., 7-14 days) before and/or after toxin injection.

-

Induction of Pathology: Perform stereotaxic surgery for ICV injection of Aβ₂₅₋₃₅.

-

Post-Surgical Recovery & Continued Treatment: Allow animals to recover and continue drug administration.

-

Behavioral Testing: At a specified time post-lesion (e.g., 7-14 days), assess cognitive function using tests such as:

-

Y-Maze: To measure spatial working memory (spontaneous alternation).[18]

-

Passive Avoidance Test: To measure fear-associated long-term memory.

-

-

Terminal Procedures: Euthanize animals and perfuse with saline followed by 4% paraformaldehyde.[19][20]

-

Neurohistological Analysis: Process brains for immunohistochemistry. Stain for markers of apoptosis (e.g., cleaved Caspase-3) and neuronal integrity. Quantify cell death or damage in relevant brain regions like the hippocampus and cortex.[2]

-

Conclusion

The mechanism of action of this compound in Alzheimer's disease is demonstrably dual-faceted. While its established role as an acetylcholinesterase inhibitor provides valuable symptomatic relief by enhancing cholinergic neurotransmission, its function as a high-affinity sigma-1 receptor agonist offers a distinct and compelling pathway for neuroprotection. The activation of σ1 receptors at the ER-mitochondrial interface regulates cellular calcium homeostasis, mitigates oxidative stress, and triggers pro-survival signaling cascades that can protect neurons from amyloid-induced toxicity. This evidence strongly suggests that donepezil's therapeutic benefits may extend beyond symptom management to include potential disease-modifying effects.[11] Future drug development efforts may benefit from focusing on compounds that selectively target and potentiate these σ1 receptor-mediated neuroprotective pathways.

References

- 1. Donepezil - Wikipedia [en.wikipedia.org]

- 2. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 9. DSpace [dr.lib.iastate.edu]

- 10. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dose-dependent sigma-1 receptor occupancy by donepezil in rat brain can be assessed with (11)C-SA4503 and microPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Sigma Receptors in Alzheimer’s Disease: New Potential Targets for Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protection by sigma-1 receptor agonists is synergic with donepezil, but not with memantine, in a mouse model of amyloid-induced memory impairments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

(R)-donepezil synthesis and chiral resolution techniques

An In-depth Technical Guide to the Synthesis and Chiral Resolution of (R)-Donepezil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, marketed as Aricept®, is a cornerstone in the symptomatic treatment of Alzheimer's disease. It functions as a selective, reversible inhibitor of acetylcholinesterase.[1] As a chiral molecule, donepezil exists in (R) and (S) enantiomeric forms, with differing biological activities. This technical guide provides a comprehensive overview of the synthesis of racemic donepezil, focusing on industrially viable methods, and details the critical chiral resolution techniques required to isolate the therapeutically relevant (R)-enantiomer. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to support research and development efforts in this field.

Synthesis of Racemic Donepezil

The most common and industrially scalable synthesis of donepezil involves a multi-step process beginning with the condensation of 5,6-dimethoxy-1-indanone and an appropriate N-benzylpiperidine derivative, followed by reduction.[2][3][4] This approach first yields an unsaturated intermediate, which is then reduced to the final racemic product.

General Synthesis Workflow

The synthesis can be visualized as a two-stage process: Aldol condensation to form the key unsaturated intermediate, followed by catalytic reduction to yield racemic donepezil.

Caption: General workflow for the synthesis of racemic donepezil.

Experimental Protocol: Industrially Scalable Synthesis

This protocol is adapted from an efficient and scalable method.[4]

Step 1: Synthesis of 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one (Unsaturated Intermediate)

-

To a stirred solution of 5,6-dimethoxy-indanone (1 equivalent) in methanol under an inert atmosphere at room temperature, slowly add sodium hydroxide (NaOH) flakes (approx. 3.2 equivalents).

-

Add N-benzyl-piperidine-4-carboxaldehyde (1 equivalent) to the reaction mixture.

-

Stir the mixture at room temperature for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid formed and wash with 5% acetic acid, followed by a methanol wash.

-

Dry the resulting solid. The product can be further purified by refluxing with a solvent such as DMF.

Step 2: Reduction to Racemic Donepezil

-

The unsaturated intermediate from Step 1 is subjected to catalytic hydrogenation.

-

A common method involves using Raney Nickel as the catalyst in a methanol medium.[4] Methane sulfonic acid may be used to facilitate the dehydration of any aldol-type byproducts into the desired intermediate prior to reduction.[4]

-

Alternative reduction methods described in the literature include using Palladium on Carbon (Pd/C) in a solvent like tetrahydrofuran (THF).[5]

-

After the reduction is complete, the catalyst is filtered off, and the solvent is removed.

-

The crude racemic donepezil can be converted to its hydrochloride salt by treatment with methanolic hydrochloric acid and purified by recrystallization.

Chiral Resolution of Donepezil Enantiomers

Obtaining the enantiomerically pure this compound is crucial. The primary methods for separating the (R) and (S) enantiomers are chromatographic, with High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) being the most effective.

Chiral Resolution Workflow

Caption: General workflow for the chiral resolution of donepezil.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the analytical and preparative separation of donepezil enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Experimental Protocols & Performance Data

| Parameter | Method 1 | Method 2 | Method 3 |

| Chiral Column | Chiralcel OD | Chiralcel-OJ-H[6] | Chiralpak AD-H |

| Mobile Phase | n-hexane:isopropanol:triethylamine (87:12.9:0.1 v/v/v)[7] | ethanol:n-hexane:triethylamine (20:80:0.3 v/v/v)[6] | hexane:ethanol:methanol (75:20:5 v/v/v) + 0.3% triethylamine |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection (UV) | 268 nm[7] | 268 nm[6] | 270 nm[8] |

| Retention Time (S) | 12.8 min[7] | 10.6 ± 0.44 min[6] | Not Specified |

| Retention Time (R) | 16.3 min[7] | 14.4 ± 0.48 min[6] | Not Specified |

| Linearity Range | 0.05 - 2 µg/mL[7] | 25 - 2500 ng/mL[6] | 100 - 10,000 ng/mL[8] |

| Detection Limit | 20 ng/mL[7] | 10 ng/mL[6] | < 100 ng/mL[8] |

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency alternative to HPLC for chiral separations. The technique relies on the differential migration of enantiomers in an electric field within a capillary, facilitated by a chiral selector added to the buffer.

Experimental Protocol & Performance Data

| Parameter | Method 1 | Method 2 |

| Chiral Selector | 2.5% Sulfated-β-cyclodextrin[9] | Carboxymethyl-β-cyclodextrin or Sulfated-β-cyclodextrin[10] |

| Background Electrolyte | 25 mmol/L Triethylammonium phosphate (pH 2.5)[9] | Bicine or Phosphate buffer (pH 7.4 for protein-based separation)[10] |

| Capillary | Uncoated fused-silica (70 cm x 50 µm ID)[9] | Not Specified |

| Voltage/Temperature | 15 kV / 25°C[11] | Not Specified |

| Detection (UV) | Not Specified | 320 nm[10] |

| Linearity Range | 0.1 - 5 mg/L[9] | Not Specified |

| Detection Limit | 0.05 mg/L[9] | 0.8 µg/mL[10] |

Enantioselective Synthesis Approaches

While chiral resolution of a racemate is a common industrial practice, enantioselective synthesis offers a more elegant and potentially more efficient route by creating only the desired (R)-enantiomer. Research in this area includes:

-

Asymmetric Hydrogenation : This approach modifies the racemic synthesis pathway. The unsaturated intermediate is reduced using a chiral catalyst, which preferentially forms one enantiomer over the other.[2]

-

Organocatalytic Domino Reactions : Advanced strategies for creating donepezil-like structures with high enantiomeric purity have been developed, showcasing the potential for novel synthetic routes to chiral drug candidates.

Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil exerts its therapeutic effect by inhibiting the acetylcholinesterase (AChE) enzyme. In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine (ACh). By blocking AChE, donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[12][13][14]

Caption: Mechanism of action of Donepezil at the cholinergic synapse.

References

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. scispace.com [scispace.com]

- 5. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]

- 6. chalcogen.ro [chalcogen.ro]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. [Separation and determination of donepezil hydrochloride enantiomers in plasma by capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis and enantioresolution of donepezil by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A chiral enantioseparation generic strategy for anti-Alzheimer and antifungal drugs by short end injection capillary electrophoresis using an experimental design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic (R)-Enantiomer of Donepezil: A Deep Dive into its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is administered as a racemic mixture of its (R)- and (S)-enantiomers. While the therapeutic effects of the racemate are well-documented, a growing body of research is beginning to unravel the distinct biological profile of the individual enantiomers. This technical guide provides an in-depth exploration of the biological activity of the (R)-enantiomer of donepezil, offering a comprehensive overview of its pharmacokinetics, target interactions, and cellular effects.

Executive Summary

The (R)-enantiomer of donepezil exhibits a unique pharmacological profile characterized by stereoselective metabolism and distinct interactions with biological targets. While both enantiomers contribute to the overall activity of the racemic drug, evidence suggests that the (R)-enantiomer is metabolized more rapidly in humans. This guide synthesizes the current understanding of (R)-donepezil, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to facilitate further research and drug development efforts in the field of neurodegenerative diseases.

Stereoselective Metabolism and Pharmacokinetics

A critical aspect of the (R)-enantiomer's biological activity is its stereoselective metabolism. In vitro studies using human liver microsomes have demonstrated that this compound is degraded at a faster rate than its (S)-counterpart.

Quantitative Data on Stereoselective Metabolism

The following table summarizes the key pharmacokinetic parameters related to the stereoselective metabolism of donepezil enantiomers.

| Enantiomer | Vmax (pmol/min/mg protein) | Mean Steady-State Plasma Concentration (Css-min) (ng/mL) |

| This compound | 138.5 ± 12.7 | 14.94[1] |

| (S)-Donepezil | 97.7 ± 8.9 | 23.37[1] |

Table 1: In vitro metabolism rates (Vmax) in human liver microsomes and in vivo steady-state plasma concentrations of donepezil enantiomers in Alzheimer's disease patients.[1]

Experimental Protocol: In Vitro Stereoselective Metabolism in Human Liver Microsomes

The stereoselective metabolism of donepezil enantiomers was investigated using pooled human liver microsomes. The following protocol outlines the key steps of the experiment:

-

Incubation: The incubation mixture contained human liver microsomes (0.2 mg/mL), donepezil enantiomers (at various concentrations), and an NADPH-generating system in a phosphate buffer (pH 7.4).

-

Reaction Initiation and Termination: The reaction was initiated by the addition of the NADPH-generating system and incubated at 37°C. The reaction was terminated by the addition of a cold organic solvent.

-

Sample Analysis: The concentrations of the remaining donepezil enantiomers were determined using a validated LC-MS/MS method.

-

Data Analysis: The kinetic parameters, including Vmax and Km, were calculated by fitting the data to the Michaelis-Menten equation.

In Vitro Metabolism Workflow

Interaction with Biological Targets

While donepezil is primarily known as an acetylcholinesterase (AChE) inhibitor, it also interacts with other targets, such as the sigma-1 (σ1) receptor. The stereoselectivity of these interactions for the (R)-enantiomer is an area of active investigation.

Acetylcholinesterase (AChE) Inhibition

| Compound | IC50 for AChE (nM) |

| Donepezil (racemate) | 5.7 |

Table 2: Inhibitory concentration (IC50) of racemic donepezil against acetylcholinesterase.

Sigma-1 (σ1) Receptor Binding

Racemic donepezil has been shown to bind to the σ1 receptor with high affinity, suggesting a potential role for this interaction in its overall pharmacological effects.[2][3]

| Compound | Ki for σ1 Receptor (nM) |

| Donepezil (racemate) | 14.6[2][3] |

Table 3: Binding affinity (Ki) of racemic donepezil for the sigma-1 receptor.

P-glycoprotein (P-gp) Inhibition

In vitro studies have also investigated the interaction of donepezil enantiomers with P-glycoprotein (P-gp), an important efflux transporter.

| Enantiomer | IC50 for P-gp Inhibition (µM) |

| This compound | 35.5[1] |

| (S)-Donepezil | 20.4[1] |

Table 4: Inhibitory concentration (IC50) of donepezil enantiomers for P-glycoprotein.[1]

Signaling Pathways

The signaling pathways modulated by donepezil are complex and involve both its primary cholinergic mechanism and its interactions with other receptors. While specific pathways for the (R)-enantiomer are yet to be fully elucidated, the known pathways for the racemate provide a framework for future investigation.

Donepezil's primary mechanism of increasing acetylcholine levels leads to the activation of both nicotinic and muscarinic acetylcholine receptors, which in turn can trigger various downstream signaling cascades.

Potential Signaling Pathways

Conclusion and Future Directions

The (R)-enantiomer of donepezil presents a distinct pharmacological entity with a faster metabolic clearance compared to its (S)-counterpart. While the precise contribution of the (R)-enantiomer to the overall therapeutic effect of racemic donepezil requires further investigation, its unique pharmacokinetic profile warrants consideration in the development of future cholinergic therapies.

Future research should focus on:

-

Determining the specific IC50 and Ki values of the purified (R)-enantiomer for acetylcholinesterase, butyrylcholinesterase, and the sigma-1 receptor to provide a clear quantitative comparison with the (S)-enantiomer and the racemate.

-

Conducting in vivo studies with the isolated (R)-enantiomer to assess its efficacy and side-effect profile independently.

-

Investigating the specific signaling pathways modulated by the (R)-enantiomer to understand its unique cellular effects.

A deeper understanding of the individual contributions of each enantiomer will be instrumental in optimizing therapeutic strategies for Alzheimer's disease and other neurodegenerative disorders.

References

- 1. Steady-state plasma concentration of donepezil enantiomers and its stereoselective metabolism and transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Neuroprotection: The AChE-Independent Mechanisms of (R)-Donepezil

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is primarily recognized for its role as a potent and selective inhibitor of acetylcholinesterase (AChE). However, a growing body of evidence reveals that its therapeutic potential extends beyond cholinergic enhancement. This technical guide delves into the compelling, non-cholinergic neuroprotective properties of the (R)-enantiomer of donepezil. Independent of its effects on acetylcholine levels, (R)-donepezil engages with alternative molecular targets and signaling pathways to shield neurons from a variety of insults implicated in neurodegenerative diseases. This document provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades. While much of the existing research has been conducted using racemic donepezil, the high-affinity interactions of the (R)-enantiomer with key non-cholinergic targets suggest it is a primary driver of these neuroprotective effects.

Core AChE-Independent Neuroprotective Mechanisms

The neuroprotective actions of this compound, independent of AChE inhibition, are multifaceted. The primary mechanisms discussed in this guide are:

-

Sigma-1 (σ1) Receptor Agonism: this compound is a high-affinity agonist of the σ1 receptor, an intracellular chaperone protein that modulates calcium signaling, oxidative stress, and neuronal survival.

-

Modulation of NMDA Receptor-Mediated Excitotoxicity: this compound can attenuate the detrimental effects of excessive glutamate stimulation by modulating N-methyl-D-aspartate (NMDA) receptor function.

-

Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by modulating the activation of microglia and astrocytes, key players in neuroinflammation.

-

Protection Against Amyloid-β (Aβ) Toxicity: this compound has been shown to protect neurons from the toxic effects of Aβ peptides.

Sigma-1 (σ1) Receptor Agonism

This compound's interaction with the σ1 receptor is a pivotal component of its neuroprotective profile. As a potent agonist, it triggers a cascade of events that enhance cellular resilience.

Quantitative Data: Binding Affinity and Functional Outcomes

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 14.6 nM | In vitro | [1] |

| Receptor Occupancy (ED50) | 1.29 mg/kg | Rat brain (in vivo) | [2] |

| Neuroprotection against Aβ25-35 toxicity | Blocked by σ1 antagonist BD1047 | Mice | [1] |

| Antidepressant-like activity | Blocked by σ1 antagonist BD1047 | Mice | [1] |

Signaling Pathway

The engagement of the σ1 receptor by this compound initiates signaling that promotes neuronal survival and plasticity.

Experimental Protocols

Sigma-1 Receptor Binding Assay:

-

Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.

-

Method: Radioligand binding assays are performed using guinea pig brain membranes and a specific σ1 receptor radioligand, such as --INVALID-LINK---pentazocine.

-

Procedure:

-

Prepare membrane homogenates from guinea pig brains.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled σ1 ligand (e.g., haloperidol).

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filters is measured by liquid scintillation counting.

-

The Ki value is calculated using the Cheng-Prusoff equation from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Modulation of NMDA Receptor-Mediated Excitotoxicity

Glutamate-induced excitotoxicity, primarily mediated by the overstimulation of NMDA receptors, is a common pathway of neuronal death in neurodegenerative disorders. This compound can counteract this process through mechanisms independent of its cholinergic activity.

Quantitative Data: Protection Against Glutamate Excitotoxicity

| Parameter | Condition | Effect of Donepezil (10 µM) | Cell Type | Reference |

| LDH Release | Glutamate (30 µM) induced | Concentration-dependent decrease | Rat cortical neurons | [3] |

| Caspase-3 Activation | Glutamate (30 µM) induced | Significant prevention | Rat cortical neurons | [3] |

| Ca²⁺ Influx | Glutamate-induced | Significant attenuation | Rat cortical neurons | [3] |

| NMDA Current | NMDA (3-1000 µM) induced | Potentiation at 0.01-1 µM | Rat bipolar neurons | [4] |

Signaling Pathway

Donepezil's modulation of NMDA receptor signaling involves the α7 nicotinic acetylcholine receptor (nAChR), leading to the internalization of NMDA receptors and a subsequent reduction in excitotoxic calcium influx.

Experimental Protocols

Lactate Dehydrogenase (LDH) Assay for Cell Viability:

-

Objective: To quantify cytotoxicity by measuring the release of LDH from damaged cells.

-

Method: A commercially available LDH assay kit is used.

-

Procedure:

-

Plate primary rat cortical neurons in 48-well plates.

-

Pre-treat the cells with varying concentrations of donepezil for 48 hours.

-

Induce excitotoxicity by exposing the cells to glutamate (e.g., 30 µM) for 24 hours, in the continued presence of donepezil.

-

Collect the culture medium (supernatant).

-

Incubate the supernatant with the LDH assay reagent according to the manufacturer's instructions.

-

Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of LDH release relative to control wells (untreated and fully lysed cells).

-

Anti-inflammatory Effects

Chronic neuroinflammation, characterized by the sustained activation of microglia and astrocytes, contributes to neurodegeneration. Donepezil has demonstrated the ability to suppress these inflammatory responses.

Quantitative Data: Modulation of Inflammatory Responses

| Parameter | Condition | Effect of Donepezil | Cell/Animal Model | Reference |

| Pro-inflammatory Cytokine mRNA (COX-2, IL-6, IL-1β, iNOS) | LPS-stimulated | Significant decrease (10-50 µM) | BV2 microglial cells | [5] |

| NLRP3 Inflammasome Activation | LPS-stimulated | Significant reduction (50 µM) | BV2 microglial cells | [5] |

| Microglial Activation | Aβ oligomer-induced | Significant inhibition | Mice | [6] |

| Astrogliosis (GFAP-positive cells) | Aβ-induced | Significant reduction | 5xFAD mice | [5] |

Signaling Pathway

Donepezil can inhibit neuroinflammation by suppressing key inflammatory signaling pathways such as MAPK and NF-κB, and by inhibiting the activation of the NLRP3 inflammasome.

Experimental Protocols

Immunocytochemistry for Microglial Activation:

-

Objective: To visualize and quantify the activation state of microglia in response to an inflammatory stimulus and treatment with donepezil.

-

Method: Staining for a marker of microglial activation, such as Iba1.

-

Procedure:

-

Culture primary microglia or a microglial cell line (e.g., BV2) on coverslips.

-

Pre-treat with donepezil for a specified duration.

-

Stimulate with an inflammatory agent (e.g., LPS or Aβ oligomers).

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody against Iba1.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Acquire images using a fluorescence microscope and analyze the morphology and number of Iba1-positive cells.

-

Protection Against Amyloid-β (Aβ) Toxicity

The accumulation of Aβ is a pathological hallmark of Alzheimer's disease. Donepezil has been shown to mitigate Aβ-induced neurotoxicity.

Quantitative Data: Neuroprotection against Aβ

| Parameter | Condition | Effect of Donepezil | Cell Type | Reference |

| Cell Viability (MTT Assay) | Aβ25-35 (20 µM) induced | Dose-dependent increase (5-50 µM) | PC12 cells | [7] |

| LDH Efflux | Aβ1-40 (15 µM) induced | Concentration-dependent reduction (from 100 nM) | Rat septal neurons | [8] |

Experimental Workflow

The neuroprotective effects of donepezil against Aβ toxicity are typically assessed using an in vitro model where cultured neuronal cells are exposed to Aβ peptides in the presence or absence of donepezil.

Experimental Protocols

MTT Assay for Cell Viability:

-

Objective: To assess cell metabolic activity as an indicator of cell viability.

-

Method: Based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

-

Procedure:

-

Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

-

After 24 hours, pre-treat the cells with various concentrations of donepezil (e.g., 1, 5, 10, 20, 50 µM) for 2 hours.

-

Add Aβ25-35 peptide (e.g., 20 µM) to the wells and incubate for an additional 24 hours.[7]

-

Remove the medium and add fresh medium containing MTT solution (e.g., 5 g/L).

-

Incubate for 4 hours to allow for formazan crystal formation.

-

Discard the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Express cell viability as a percentage relative to untreated control cells.

-

Conclusion

The evidence presented in this technical guide strongly supports the existence of robust neuroprotective mechanisms of this compound that are independent of its well-established role as an AChE inhibitor. Its activity as a potent sigma-1 receptor agonist, its ability to modulate NMDA receptor-mediated excitotoxicity, its anti-inflammatory effects on glial cells, and its capacity to protect against amyloid-β toxicity collectively position this compound as a molecule of significant interest for disease modification in neurodegenerative disorders. For researchers and drug development professionals, these findings open new avenues for the development of novel therapeutics that leverage these non-cholinergic pathways, potentially offering more comprehensive and effective treatments for diseases like Alzheimer's and other neurodegenerative conditions. Further investigation into the specific contributions of the (R)-enantiomer is warranted to fully elucidate its therapeutic potential.

References

- 1. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-dependent sigma-1 receptor occupancy by donepezil in rat brain can be assessed with (11)C-SA4503 and microPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of N-methyl-D-aspartate receptors by donepezil in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ORModelDB: Pathological mechanism - Protective effect of donepezil against beta amyloid neurotoxicity [ordb.biotech.ttu.edu]

Stereospecific Synthesis of (R)-Donepezil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is a centrally acting reversible acetylcholinesterase inhibitor. It is marketed as a racemic mixture of its (R) and (S) enantiomers. However, studies have indicated that the (R)-enantiomer, (R)-donepezil, is the more active inhibitor of acetylcholinesterase. This has spurred significant interest in the stereospecific synthesis of this compound to provide a more potent and potentially safer therapeutic agent. This technical guide provides an in-depth overview of the core methodologies for the stereospecific synthesis of this compound hydrochloride, focusing on asymmetric hydrogenation and chiral resolution techniques. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the development and optimization of synthetic routes to this important molecule.

Introduction

Donepezil hydrochloride, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride, possesses a single chiral center at the C2 position of the indanone ring. The commercially available drug is a racemic mixture. The differential pharmacological activity between the enantiomers has driven the development of synthetic strategies to isolate or directly synthesize the more active (R)-enantiomer. This guide explores the two principal approaches to obtaining enantiomerically pure this compound:

-

Asymmetric Synthesis: Direct synthesis of the (R)-enantiomer through stereoselective reactions, primarily asymmetric hydrogenation of a prochiral precursor.

-

Chiral Resolution: Separation of the (R)-enantiomer from a racemic mixture of donepezil.

Asymmetric Synthesis via Catalytic Hydrogenation

The most prominent strategy for the stereospecific synthesis of this compound involves the asymmetric hydrogenation of the prochiral precursor, (E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one. This approach introduces the desired stereochemistry at the chiral center in a single, atom-economical step.

Synthetic Pathway

The overall synthetic pathway commences with the synthesis of the unsaturated precursor followed by the key asymmetric hydrogenation step.

Figure 1: General synthetic pathway for this compound via asymmetric hydrogenation.

Key Experimental Protocol: Asymmetric Hydrogenation

The success of this stereospecific synthesis hinges on the selection of an appropriate chiral catalyst. Ruthenium complexes bearing chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely employed for this transformation.

Experimental Details:

A solution of (E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one in a suitable solvent (e.g., methanol or ethanol) is charged into a high-pressure reactor. A catalytic amount of a chiral ruthenium catalyst, such as a Ru-BINAP complex, is added. The reactor is then pressurized with hydrogen gas and heated. Upon completion of the reaction, the catalyst is removed, and the product is isolated and purified.

| Parameter | Condition |

| Substrate | (E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxyindan-1-one |

| Catalyst | Chiral Ruthenium-BINAP complex (e.g., Ru(OAc)₂((R)-BINAP)) |

| Catalyst Loading | 0.01 - 1 mol% |

| Solvent | Methanol, Ethanol |

| Hydrogen Pressure | 10 - 100 atm |

| Temperature | 25 - 80 °C |

| Reaction Time | 8 - 24 hours |

Table 1: Typical Reaction Conditions for Asymmetric Hydrogenation.

Quantitative data for this reaction can vary depending on the specific catalyst and conditions used. However, high yields and enantiomeric excesses are achievable.

| Catalyst System | Enantiomeric Excess (e.e.) | Yield |

| Ru-BINAP derivatives | > 95% | > 90% |

Table 2: Representative Quantitative Data for Asymmetric Hydrogenation.

Chiral Resolution of Racemic Donepezil

An alternative to asymmetric synthesis is the resolution of a racemic mixture of donepezil. This is a well-established industrial practice for the production of single-enantiomer drugs. The primary methods for the chiral resolution of donepezil are diastereomeric salt formation and preparative chiral high-performance liquid chromatography (HPLC).

Chiral Resolution via Diastereomeric Salt Formation

This classical resolution technique involves reacting racemic donepezil with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Figure 2: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol:

Racemic donepezil free base is dissolved in a suitable solvent, such as ethanol or methanol. A chiral acid, for instance, di-p-toluoyl-D-tartaric acid, is added to the solution. The mixture is heated to ensure complete dissolution and then slowly cooled to induce crystallization of one of the diastereomeric salts. The precipitated salt is collected by filtration. The free base of this compound is then liberated by treatment with a base, followed by extraction and purification.

| Parameter | Description |

| Starting Material | Racemic Donepezil Free Base |

| Chiral Resolving Agent | Di-p-toluoyl-D-tartaric acid |

| Solvent | Ethanol, Methanol |

| Procedure | Dissolution with heating, followed by slow cooling and filtration |

Table 3: Key Parameters for Diastereomeric Salt Resolution.

| Parameter | Value |

| Yield of this compound Salt | Typically up to 40-45% (theoretical max 50%) |

| Enantiomeric Purity | > 99% e.e. after recrystallization |

Table 4: Quantitative Outcomes of Chiral Resolution.

Preparative Chiral HPLC

For laboratory-scale synthesis and purification, preparative chiral HPLC is a powerful technique for separating enantiomers with high purity.

Experimental Protocol:

A solution of racemic donepezil hydrochloride is injected onto a preparative chiral HPLC column. The enantiomers are separated based on their differential interactions with the chiral stationary phase. The fractions containing the desired (R)-enantiomer are collected, and the solvent is removed to yield the purified product.

| Parameter | Condition |

| Stationary Phase | Chiralcel OJ-H, Chiralpak AD-H, or similar |

| Mobile Phase | n-Hexane/Ethanol/Triethylamine mixture (e.g., 80:20:0.3 v/v/v)[1] |

| Detection | UV at 268 nm[1] |

| Flow Rate | Dependent on column dimensions |

Table 5: Typical Conditions for Preparative Chiral HPLC Separation.[1]

| Parameter | Value |

| Recovery of this compound | > 95% |

| Enantiomeric Purity | > 99.5% e.e. |

Table 6: Performance of Preparative Chiral HPLC.

Final Conversion to Hydrochloride Salt

Regardless of the method used to obtain the this compound free base, the final step is typically the formation of the hydrochloride salt to improve its stability and solubility.

Experimental Protocol:

This compound free base is dissolved in a suitable solvent like ethanol or ethyl acetate. A solution of hydrogen chloride in a solvent (e.g., methanolic HCl or ethereal HCl) is added dropwise until the pH of the solution becomes acidic. The precipitated this compound hydrochloride is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Conclusion

The stereospecific synthesis of this compound hydrochloride is a critical endeavor in the pursuit of improved therapeutics for Alzheimer's disease. Asymmetric hydrogenation of the prochiral enone precursor stands out as an elegant and efficient method for the direct synthesis of the desired enantiomer, offering high yields and excellent enantioselectivity. Chiral resolution via diastereomeric salt formation remains a robust and industrially viable alternative. The choice of method will depend on factors such as scale, cost of reagents and catalysts, and the desired level of enantiomeric purity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis of this important chiral pharmaceutical.

References

Early-stage discovery and preclinical data on (R)-donepezil

An In-Depth Technical Guide on the Early-Stage Discovery and Preclinical Profile of (R)-Donepezil

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and daily living activities. A key pathological hallmark of AD is the deficit in the cholinergic system, leading to the "cholinergic hypothesis," which posits that enhancing acetylcholine (ACh) levels can alleviate symptoms. Donepezil, marketed as a racemic mixture of its (R)- and (S)-enantiomers, is a cornerstone therapy for AD, acting primarily as a potent and reversible inhibitor of acetylcholinesterase (AChE)[1][2][3].

Beyond its primary mechanism, donepezil exhibits a multi-target profile, notably acting as a high-affinity agonist for the sigma-1 (σ1) receptor, a chaperone protein implicated in neuroprotection and cellular stress responses[4][5]. This dual action is thought to contribute to its neuroprotective effects beyond simple symptomatic relief[2]. Donepezil is administered as a racemate, and evidence suggests that its enantiomers possess different pharmacological and pharmacokinetic properties[6][7]. This technical guide focuses on consolidating the available early-stage discovery and preclinical data specifically for the (R)-enantiomer of donepezil, providing researchers and drug development professionals with a detailed overview of its synthesis, mechanism of action, and key preclinical data.

Pharmacodynamics and Mechanism of Action

While much of the existing literature evaluates the racemic mixture, key insights point to a stereoselective pharmacology. The donepezil enantiomers are reported to have differing extents of inhibition against acetylcholinesterase in vivo and in vitro[6][7]. However, specific inhibitory constants for the individual enantiomers are not prominently available in the reviewed literature. The data presented below pertains to the racemic mixture, which provides the foundational understanding of the molecule's activity.

Primary Target: Acetylcholinesterase (AChE) Inhibition

Racemic donepezil is a potent, specific, and non-competitive reversible inhibitor of AChE[2]. It increases the concentration of acetylcholine at cholinergic synapses by inhibiting its breakdown[1]. In preclinical studies, this leads to improved performance in tests of learning and memory in rat models[2].

Secondary Target: Sigma-1 (σ1) Receptor Agonism

Racemic donepezil is a potent σ1 receptor agonist, an action that is critical to its neuroprotective and anti-amnesic effects[4][5]. This interaction is synergistic with its cholinesterase inhibition but appears independent of NMDA receptor blockade[4][5]. The activation of σ1 receptors is believed to contribute to the attenuation of amyloid-beta (Aβ)-induced memory impairments.

Table 1: Pharmacodynamic Activity of Racemic Donepezil

| Target | Parameter | Value | Species/Source | Citation(s) |

| Acetylcholinesterase (AChE) | IC₅₀ | 6.7 nM | Rat Brain | [8][9] |

| Butyrylcholinesterase (BuChE) | IC₅₀ | >7000 nM | Rat Plasma | [8][9] |

| Selectivity Index (BuChE/AChE) | Ratio | >1000 | Rat | [9] |

| Sigma-1 (σ1) Receptor | Kᵢ | 14.6 nM | In vitro preparation | [10] |

| Brain AChE Inhibition (in vivo) | Plasma IC₅₀ | ~37 ng/mL | Monkey | [11] |

| Sigma-1 Receptor Occupancy (in vivo) | ED₅₀ | 1.29 mg/kg | Rat Brain (microPET) | [12] |

digraph "Mechanism_of_Action" { graph [splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Node Definitions R_Donepezil [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase (AChE)", fillcolor="#FBBC05", fontcolor="#202124"]; ACh [label="Acetylcholine (ACh)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chol_Synapse [label="Cholinergic Synapse", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sigma1R [label="Sigma-1 (σ1) Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Neuroprotection [label="Neuroprotective Pathways\n(e.g., anti-apoptotic, anti-inflammatory)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cognition [label="Improved Cognition\n& Memory", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ACh_Breakdown [label="ACh Breakdown", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges and Relationships R_Donepezil -> AChE [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; R_Donepezil -> Sigma1R [label="Agonism", color="#34A853", fontcolor="#34A853"];

AChE -> ACh_Breakdown [style=dashed, color="#5F6368"]; ACh -> Chol_Synapse [label="↑ Increased Levels"];

Chol_Synapse -> Cognition; Sigma1R -> Neuroprotection; Neuroprotection -> Cognition; }

Figure 1. Dual mechanism of action of this compound.

Preclinical Pharmacokinetics

Pharmacokinetic studies reveal stereoselective metabolism of donepezil. In human subjects, the steady-state plasma concentration of (S)-donepezil is consistently higher than that of this compound. In vitro studies using human liver microsomes confirm that this compound is metabolized more rapidly than its (S)-counterpart. Despite this, both enantiomers demonstrate high permeability across the blood-brain barrier.

Table 2: Stereoselective Pharmacokinetics of Donepezil Enantiomers

| Parameter | This compound | (S)-Donepezil | Notes | Citation(s) |

| Mean Steady-State Plasma Conc. (Css,min) | 14.94 ng/mL | 23.37 ng/mL | In Chinese AD patients (n=52) | [From Previous Search] |

| Ratio of Plasma Conc. (R/S) | 0.34 to 0.85 | - | In 51 of 52 patients | [From Previous Search] |

| In Vitro Metabolism | Degraded faster | Degraded slower | Human liver microsomes; Vmax of (R) > (S) | [From Previous Search] |

| Blood-Brain Barrier Transport | Highly permeable | Highly permeable | Not a P-glycoprotein (P-gp) substrate | [From Previous search] |

Synthesis and Chiral Separation

The commercial synthesis of donepezil produces a racemic mixture. The key steps involve an aldol condensation between 5,6-dimethoxy-1-indanone and N-benzyl-4-formylpiperidine, followed by the reduction of the resulting intermediate[13][14][15]. To obtain the pure (R)-enantiomer for preclinical studies, chiral separation is required.

Figure 2. Workflow for synthesis and chiral separation.

Experimental Protocols

Chiral Separation of Donepezil Enantiomers by HPLC

This protocol is based on established methods for the analytical and preparative separation of donepezil enantiomers[6][7][16].

-

Chromatography System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase: A chiral column is essential. Commonly used columns include cellulose tris(3,5-dimethylphenyl carbamate) (e.g., Chiralcel OD) or amylose-based phases (e.g., Chiralpak AD-H)[6][17].

-

Mobile Phase: A non-polar mobile phase is typically used. An optimized composition consists of n-hexane, isopropanol (or ethanol), and a small amount of an amine modifier like triethylamine (TEA) to improve peak shape. A representative mobile phase is n-hexane:isopropanol:TEA (87:12.9:0.1, v/v/v)[6][18].

-

Procedure:

-

Dissolve the racemic donepezil hydrochloride in the mobile phase or a compatible solvent.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

The enantiomers will be resolved into two separate peaks. Based on reported methods, the (S)-(+)-enantiomer typically elutes before the (R)-(-)-enantiomer[7].

-

Collect the fractions corresponding to the this compound peak for further use.

-

Confirm the purity and identity of the collected fraction using mass spectrometry and NMR.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity and inhibition [From Previous Search].

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

-

Reagents:

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0).

-

AChE enzyme solution (from electric eel, human erythrocytes, or rat brain homogenate).

-

DTNB solution (10 mM in buffer).

-

ATCh solution (14 mM in buffer).

-

This compound stock solution at various concentrations.

-

-

Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer, 10 µL of the this compound solution (or vehicle for control), and 10 µL of the AChE enzyme solution.

-

Incubate the plate for 10-15 minutes at 25°C.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCh substrate.

-

Measure the absorbance at 412 nm immediately and kinetically over several minutes using a microplate reader.

-

The rate of color change is proportional to AChE activity. The percentage of inhibition is calculated relative to the control wells.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.

-

Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the σ1 receptor [From Previous Search].

-

Principle: The assay measures the ability of this compound to compete with a specific radiolabeled ligand (e.g., [³H]-(+)-pentazocine) for binding to σ1 receptors in a tissue membrane preparation.

-

Materials:

-

Membrane preparation rich in σ1 receptors (e.g., from guinea pig liver).

-

Radioligand: [³H]-(+)-pentazocine.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Non-specific binding agent: Haloperidol (10 µM) or another structurally distinct σ1 ligand.

-

This compound at a range of concentrations.

-

Glass fiber filters and a cell harvester for filtration.

-

-

Procedure:

-

In assay tubes, combine the membrane preparation, assay buffer, and varying concentrations of this compound.

-

Add the radioligand ([³H]-(+)-pentazocine) at a fixed concentration near its Kₑ value.

-

For determining non-specific binding, a separate set of tubes is prepared containing a high concentration of haloperidol instead of this compound.

-

Incubate the mixture (e.g., 90 minutes at 37°C) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

References

- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The pharmacology of donepezil: a new treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protection by sigma-1 receptor agonists is synergic with donepezil, but not with memantine, in a mouse model of amyloid-induced memory impairments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The involvement of sigma1 receptors in donepezil-induced rescue of hippocampal LTP impaired by beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chalcogen.ro [chalcogen.ro]

- 8. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

- 10. researchgate.net [researchgate.net]

- 11. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.rug.nl [research.rug.nl]

- 13. First Synthesis of Racemic Trans Propargylamino-Donepezil, a Pleiotrope Agent Able to Both Inhibit AChE and MAO-B, with Potential Interest against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Stereoselective HPLC assay of donepezil enantiomers with UV detection and its application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Donepezil's Role in Modulating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms by which (R)-donepezil, the R-enantiomer of the acetylcholinesterase inhibitor donepezil, modulates neuroinflammatory processes. This document details the core signaling pathways implicated in its anti-inflammatory effects, provides comprehensive experimental protocols for studying these mechanisms, and presents quantitative data from relevant studies in a structured format for comparative analysis.

Core Mechanisms of this compound in Neuroinflammation

This compound exerts its anti-neuroinflammatory effects primarily through the modulation of microglial activation and the subsequent inflammatory cascade. The key mechanisms include the inhibition of pro-inflammatory cytokine production and the regulation of critical intracellular signaling pathways.

Inhibition of Microglial Activation

Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating neuroinflammation. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) oligomers, microglia become activated, releasing a barrage of pro-inflammatory mediators.[1][2] this compound has been shown to attenuate this activation, thereby reducing the release of cytotoxic factors and promoting a shift towards a more homeostatic microglial phenotype.

Modulation of Pro-inflammatory Cytokines

A hallmark of neuroinflammation is the excessive production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). These cytokines contribute to neuronal damage and the perpetuation of the inflammatory cycle.[3] Studies have demonstrated that donepezil significantly reduces the expression and release of these key cytokines in activated microglia.[3][4]

Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its interaction with several key intracellular signaling pathways:

-

MAPK/NF-κB Pathway: The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response. Donepezil has been shown to inhibit the phosphorylation of p38 MAPK and the subsequent translocation of NF-κB to the nucleus, a critical step for the transcription of pro-inflammatory genes.[2][5]

-

NLRP3 Inflammasome: The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, leads to the maturation and secretion of IL-1β. Donepezil has been found to suppress the activation of the NLRP3 inflammasome in microglia.[3][6]

-

Sigma-1 Receptor (S1R): Donepezil is also an agonist of the Sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[7] Activation of S1R has been linked to the modulation of neuroinflammation and may contribute to the anti-inflammatory effects of donepezil.

-

TREM2 Signaling: Triggering receptor expressed on myeloid cells 2 (TREM2) is a receptor on microglia that is involved in phagocytosis and the inflammatory response. While the direct interaction of this compound with TREM2 signaling is still under investigation, modulation of microglial activation by donepezil likely influences this pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of donepezil on markers of neuroinflammation.

Table 1: Effect of Donepezil on Pro-inflammatory Cytokine and Mediator Production in LPS-Stimulated BV2 Microglia

| Parameter | Donepezil Concentration (µM) | Fold Change / % Inhibition (vs. LPS control) | Reference |

| COX-2 mRNA | 10 | ↓ Significant Reduction | [3] |

| 50 | ↓ Significant Reduction | [3] | |

| IL-1β mRNA | 10 | ↓ Significant Reduction | [3] |

| 50 | ↓ Significant Reduction | [3] | |

| IL-6 mRNA | 10 | ↓ Significant Reduction | [3] |

| 50 | ↓ Significant Reduction | [3] | |

| iNOS mRNA | 10 | ↓ Significant Reduction | [3] |

| 50 | ↓ Significant Reduction | [3] | |

| TNF-α release | 100 | ↓ Significant Reduction | |

| IL-1β release | 100 | ↓ Significant Reduction | |

| IL-6 release | 100 | ↓ Significant Reduction | [4] |

Table 2: Effect of Donepezil on Signaling Pathway Activation in LPS-Stimulated BV2 Microglia

| Signaling Molecule | Donepezil Concentration (µM) | Effect on Phosphorylation/Activation | Reference |

| p-p38 MAPK | Not Specified | ↓ Reduction | [5] |

| NF-κB (nuclear) | 100 | ↓ Attenuated Translocation | [4] |

| NLRP3 | 50 | ↓ Significant Reduction | [3] |

Table 3: In Vivo Effects of Donepezil on Neuroinflammation

| Animal Model | Donepezil Dosage | Outcome Measure | Result | Reference |

| 5xFAD Mice | 1 mg/kg/day (i.p.) for 2 weeks | Iba-1+ microglia | ↓ Significant Reduction | [3] |

| GFAP+ astrocytes | ↓ Significant Reduction | [3] | ||

| AβO-injected Mice | 2 mg/kg/day (p.o.) for 5 days | Microgliosis | ↓ Significant Inhibition | [8] |

| Astrogliosis | ↓ Significant Inhibition | [8] | ||

| TBI Mice | 1 mg/kg/day (i.p.) for 7 days | NLRP3, Caspase-1, IL-1β mRNA | ↓ Decreased Expression | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-neuroinflammatory effects of this compound.

In Vitro Model of Neuroinflammation using BV2 Microglia

Objective: To assess the effect of this compound on LPS-induced inflammatory responses in a microglial cell line.

Materials:

-

BV2 microglial cells

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound stock solution (in DMSO or appropriate vehicle)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

96-well and 6-well cell culture plates

Protocol:

-

Cell Culture: Culture BV2 microglia in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed BV2 cells in 96-well plates (for viability and cytokine assays) or 6-well plates (for Western blotting) at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1-2 hours.[3][10]

-

Stimulation: Add LPS (e.g., 100 ng/mL or 1 µg/mL) to the wells (except for the unstimulated control group) and incubate for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for cytokine protein analysis).[3][10]

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA. Centrifuge to remove cell debris and store at -80°C.

-

Cell Lysate: Wash the cells with ice-cold PBS and lyse them with appropriate lysis buffer for Western blot analysis or RNA extraction.

-

Measurement of Pro-inflammatory Cytokines by ELISA

Objective: To quantify the concentration of TNF-α, IL-1β, and IL-6 in the cell culture supernatant.

Materials:

-

ELISA kits for mouse TNF-α, IL-1β, and IL-6

-

Cell culture supernatants (from Protocol 3.1)

-

Wash buffer

-

TMB substrate

-

Stop solution

-

Microplate reader

Protocol:

-

Follow the manufacturer's instructions provided with the specific ELISA kits.

-

Coating: Typically, a 96-well plate is pre-coated with a capture antibody specific for the cytokine of interest.

-

Sample Incubation: Add standards and diluted samples (supernatants) to the wells and incubate to allow the cytokine to bind to the capture antibody.

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Substrate Addition: Add TMB substrate. The HRP enzyme catalyzes a color change.

-

Stop Reaction: Stop the reaction with a stop solution.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of MAPK and NF-κB Signaling

Objective: To determine the effect of this compound on the phosphorylation of p38 MAPK and the nuclear translocation of NF-κB.

Materials:

-

Cell lysates (from Protocol 3.1)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38, anti-total-p38, anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels or other proteins, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., anti-total-p38 or anti-β-actin).

-

Nuclear Fractionation (for NF-κB): To assess NF-κB nuclear translocation, perform subcellular fractionation to separate the cytoplasmic and nuclear fractions before running the Western blot. Use Lamin B1 as a nuclear loading control.

Assessment of Microglial Activation by Iba1 Immunohistochemistry

Objective: To visualize and quantify microglial activation in brain tissue from animal models.

Materials:

-

Paraffin-embedded or frozen brain sections

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-Iba1 (e.g., rabbit polyclonal, 1:1000)

-

Biotinylated secondary antibody (e.g., goat anti-rabbit)

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate kit

-

Mounting medium

-

Microscope

Protocol:

-

Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a graded series of ethanol to rehydrate the tissue.

-

Antigen Retrieval: Heat the sections in antigen retrieval solution to unmask the antigenic epitopes.

-

Permeabilization: Incubate the sections in permeabilization buffer to allow antibodies to access intracellular antigens.

-

Blocking: Block non-specific binding sites with blocking solution.

-

Primary Antibody Incubation: Incubate the sections with the anti-Iba1 primary antibody overnight at 4°C.[11][12]

-

Washing: Wash the sections with PBS.

-

Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.

-

ABC Reagent: Incubate with the ABC reagent.

-

DAB Staining: Develop the color with the DAB substrate.

-

Counterstaining and Mounting: Counterstain with a nuclear stain like hematoxylin (optional) and mount the coverslips.

-

Image Analysis: Capture images using a microscope and quantify the number of Iba1-positive cells and analyze their morphology (e.g., cell body size, process length and branching) to assess the level of microglial activation.[13][14]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Signaling pathways modulated by this compound in neuroinflammation.

Caption: A typical experimental workflow for in vitro studies.

This technical guide provides a foundational understanding of the role of this compound in modulating neuroinflammation. The detailed protocols and compiled data serve as a valuable resource for researchers designing and interpreting experiments in this field. Further investigation into the specific interactions of the (R)-enantiomer with its molecular targets will continue to elucidate its therapeutic potential in neuroinflammatory and neurodegenerative diseases.

References

- 1. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. athenaeumpub.com [athenaeumpub.com]

- 8. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Effect of Donepezil on Neuroinflammation and Cognitive Impairment after Moderate Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]

- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 12. research.rug.nl [research.rug.nl]

- 13. Analyzing microglial phenotypes across neuropathologies: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]